molecular formula C27H24N2O4S B11417128 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11417128
M. Wt: 472.6 g/mol
InChI Key: USYUKPRMXVTLJN-UHFFFAOYSA-N
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Description

“3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted benzothiophenes and pyrimidines, which undergo various reactions such as condensation, cyclization, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity can be explored for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Dimethoxyphenyl Derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

The uniqueness of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” lies in its specific combination of functional groups and structural features, which can result in distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H24N2O4S/c1-16-9-10-17(2)18(13-16)15-28-24-20-7-5-6-8-23(20)34-25(24)26(30)29(27(28)31)19-11-12-21(32-3)22(14-19)33-4/h5-14H,15H2,1-4H3

InChI Key

USYUKPRMXVTLJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53

Origin of Product

United States

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